molecular formula C12H15NO B13105270 4-(Benzyl(methyl)amino)but-2-YN-1-OL

4-(Benzyl(methyl)amino)but-2-YN-1-OL

Katalognummer: B13105270
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: XHXOAPKWTQSRBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyl(methyl)amino)but-2-YN-1-OL is an organic compound with the molecular formula C12H15NO It is a derivative of butyn-1-ol, where the hydrogen atom on the nitrogen is replaced by a benzyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(methyl)amino)but-2-YN-1-OL typically involves the reaction of 4-chlorobut-2-yn-1-ol with benzylmethylamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or recrystallization are used to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyl(methyl)amino)but-2-YN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Benzyl(methyl)amino)but-2-YN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Benzyl(methyl)amino)but-2-YN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the benzyl and methyl groups on the nitrogen atom can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, further affecting the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Benzyl(methyl)amino)but-2-YN-1-OL is unique due to the presence of both benzyl and methyl groups on the nitrogen atom, which can enhance its binding interactions and biological activity compared to similar compounds. The combination of these functional groups provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

4-[benzyl(methyl)amino]but-2-yn-1-ol

InChI

InChI=1S/C12H15NO/c1-13(9-5-6-10-14)11-12-7-3-2-4-8-12/h2-4,7-8,14H,9-11H2,1H3

InChI-Schlüssel

XHXOAPKWTQSRBL-UHFFFAOYSA-N

Kanonische SMILES

CN(CC#CCO)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.